molecular formula C16H13F3N2O4 B2762391 2-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide CAS No. 1171381-75-1

2-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide

Cat. No.: B2762391
CAS No.: 1171381-75-1
M. Wt: 354.285
InChI Key: ZBJQCICYWWNXCQ-UHFFFAOYSA-N
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Description

2-Nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide is a benzamide derivative featuring a nitro group at the 2-position of the benzoyl ring and a trifluoromethyl-substituted phenoxyethyl chain attached to the amide nitrogen. This compound’s structural complexity arises from the combination of electron-withdrawing groups (nitro and trifluoromethyl) and an ether-linked ethyl chain, which may influence its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions.

Properties

IUPAC Name

2-nitro-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N2O4/c17-16(18,19)11-4-3-5-12(10-11)25-9-8-20-15(22)13-6-1-2-7-14(13)21(23)24/h1-7,10H,8-9H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBJQCICYWWNXCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCOC2=CC=CC(=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide typically involves multiple steps One common approach starts with the nitration of a suitable benzene derivative to introduce the nitro groupThe final step involves the formation of the benzamide moiety through an amide coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

2-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, nucleophiles for substitution reactions, and coupling agents like EDC or DCC for amide formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups in place of the trifluoromethyl group .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of nitrobenzamide compounds exhibit significant antimicrobial properties. For instance, a study on similar compounds demonstrated their effectiveness against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL. The most potent compound in the series showed an MIC of 4 μg/mL against both wild-type and rifampicin-resistant strains of M. tuberculosis .

Table 1: Antimicrobial Activity of Nitrobenzamide Derivatives

Compound IDMIC (μg/mL)Target Pathogen
3m4Mycobacterium tuberculosis
3k64Mycobacterium tuberculosis
3a16Mycobacterium tuberculosis

Herbicidal Properties

The compound's structural analogs have been investigated for herbicidal activity. Certain substituted phenyl esters, including nitrobenzamide derivatives, have shown pre- and post-emergence herbicidal effects. This suggests potential applications in agricultural chemistry for weed management .

Binding Affinity Studies

BindingDB provides insights into the interaction of nitrobenzamide derivatives with various biological targets, including neuropeptide Y receptors. For example, a specific derivative exhibited an IC50 value greater than 35,000 nM, indicating its binding affinity to these receptors . Such studies are crucial for understanding the pharmacodynamics of these compounds.

Table 2: Binding Affinity Data

Compound IDTarget ReceptorIC50 (nM)
BDBM42426Neuropeptide Y receptor type 1>35,000
BDBM42426Neuropeptide Y receptor type 2>35,000

Structural Modifications and SAR Studies

Structure-activity relationship (SAR) studies have shown that modifications to the phenoxy and benzamide components can enhance the biological activity of these compounds. For instance, the introduction of different halogens has been linked to varying levels of antimicrobial efficacy .

Synthesis and Evaluation

A comprehensive study synthesized several nitrobenzamide derivatives to evaluate their antitubercular activity. The findings revealed that structural variations significantly influenced their potency against resistant strains of M. tuberculosis. This research underscores the importance of molecular design in developing new therapeutic agents .

Clinical Implications

The potential use of these compounds in treating drug-resistant infections highlights their significance in modern medicine. As antibiotic resistance becomes a growing concern globally, compounds like 2-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide may provide alternative therapeutic strategies.

Mechanism of Action

The mechanism of action of 2-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Key Structural Features Molecular Formula Biological Activity/Application Synthesis Yield/Purity Reference
N-(4-(2-Hydroxy-3-morpholinopropoxy)phenyl)-2-nitro-4-(trifluoromethyl)benzamide (5c) Nitro (2-position), trifluoromethyl (4-position), morpholine-containing chain C₂₄H₂₆F₃N₃O₆ KV10.1 inhibitor (anticancer potential) 41% yield, >96% purity
N-(2-((4-Nitro-2-(trifluoromethyl)phenyl)amino)ethyl)benzamide (CAS 524033-40-7) Nitro (4-position), trifluoromethyl (2-position), ethylamino linker C₁₆H₁₄F₃N₃O₃ Not specified (structural analogue) N/A
Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide) Trifluoromethylphenoxy group, pyridinecarboxamide core C₁₉H₁₄F₅N₂O₂ Herbicide (pesticide) N/A
2-[2-(Dimethylamino)ethoxy]-N-[4-(trifluoromethyl)phenyl]benzamide Trifluoromethylphenyl group, dimethylaminoethoxy substituent C₁₉H₂₀F₃N₂O₂ Not specified (potential CNS modulator) N/A

Key Differences and Implications

Substituent Positioning: The 2-nitro group in the target compound vs. 4-nitro in CAS 524033-40-7 () alters electronic effects. Trifluoromethyl placement: In the target compound, the trifluoromethyl group is on the phenoxy moiety (meta position), whereas in 5c (), it is directly on the benzamide ring (para position). This difference may affect target binding; trifluoromethyl on a phenoxy chain enhances hydrophobicity and membrane permeability .

Linker Modifications: The target compound’s ethyl-phenoxy chain contrasts with 5c’s morpholine-containing chain (). Morpholine improves water solubility due to its polar oxygen atom, whereas the ethyl-phenoxy linker may favor lipid bilayer penetration . Diflufenican () replaces the benzamide core with a pyridinecarboxamide, introducing a heterocyclic ring that enhances herbicidal activity through altered enzyme interactions .

Synthetic Feasibility: Compound 5c () was synthesized in 41% yield with >96% purity via epoxide ring-opening with morpholine, suggesting that similar strategies (e.g., nucleophilic substitution) could apply to the target compound .

Diflufenican’s herbicidal activity () highlights the role of trifluoromethylphenoxy groups in disrupting plant lipid biosynthesis, a mechanism less relevant to mammalian systems .

Research Findings and Data Gaps

  • Anticancer Potential: The morpholine derivative 5c () exhibited moderate KV10.1 inhibition, suggesting that the target compound’s phenoxyethyl chain could be optimized for enhanced selectivity .
  • Pesticide Applications: Diflufenican’s success as a herbicide () underscores the importance of trifluoromethylphenoxy groups in agrochemical design, though the target compound’s nitro group may limit its utility in this field .

Biological Activity

2-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide, a compound featuring both nitro and trifluoromethyl functional groups, has garnered attention due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing upon diverse research findings.

Synthesis

The synthesis of this compound typically involves multiple steps, starting with the nitration of a suitable benzene derivative. The final step involves forming the benzamide moiety through an amide coupling reaction. Industrial production may utilize optimized reaction conditions to ensure high yield and purity, often employing specific catalysts and solvents to facilitate the reactions efficiently.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trifluoromethyl group enhances lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways and cellular processes, potentially impacting enzyme activity and receptor interactions .

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives containing nitro groups have been documented to possess broad-spectrum antibacterial properties, particularly against Mycobacterium tuberculosis and multidrug-resistant strains .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)Target Pathogen
This compoundTBDTBD
3m (related compound)4M. tuberculosis H37Rv
3e (related compound)64M. tuberculosis H37Rv

The most potent derivatives from related studies suggest that modifications in the structure can significantly influence activity against various strains of M. tuberculosis, indicating a promising scaffold for further drug development .

Safety Profile

In vitro assessments have shown that certain derivatives exhibit good safety profiles in cell lines such as Vero cells, demonstrating low cytotoxicity even at higher concentrations. This is crucial for potential therapeutic applications .

Case Studies

A notable study focused on a series of 2-phenoxy-N-phenylacetamide derivatives, which included compounds structurally similar to this compound. These derivatives were evaluated for their antitubercular activities using microdilution methods. The study found that certain modifications led to enhanced potency against resistant strains of M. tuberculosis, highlighting the importance of structural optimization in drug design .

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